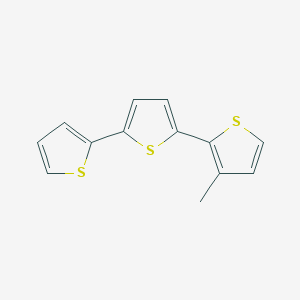
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the reaction of 3-methylthiophene-2-carbaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as piperidine in ethanol, followed by purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and alkylated thiophenes.
Aplicaciones Científicas De Investigación
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Exhibits high antioxidant activity.
Propiedades
Número CAS |
113386-75-7 |
|---|---|
Fórmula molecular |
C13H10S3 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-(3-methylthiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C13H10S3/c1-9-6-8-15-13(9)12-5-4-11(16-12)10-3-2-7-14-10/h2-8H,1H3 |
Clave InChI |
DDHABWAJQPWWIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



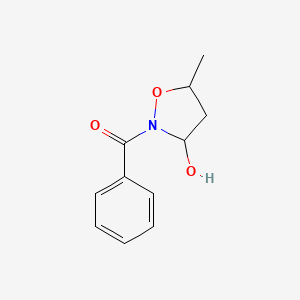
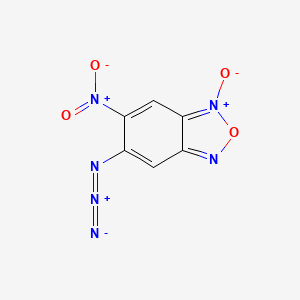

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)


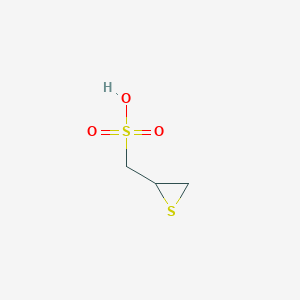

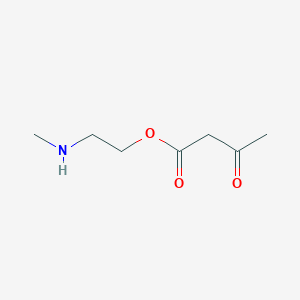

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
